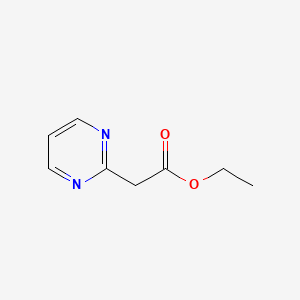

Ethyl 2-(pyrimidin-2-yl)acetate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-pyrimidin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-7-9-4-3-5-10-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQZAEMLHNEMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494582 | |

| Record name | Ethyl (pyrimidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63155-11-3 | |

| Record name | Ethyl 2-pyrimidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63155-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (pyrimidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidineacetic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Protocols for Ethyl 2-(pyrimidin-2-yl)acetate

The formation of the core structure of this compound relies on several foundational synthetic protocols that have been refined over time.

One common approach for synthesizing the title compound involves the reaction between a suitable pyrimidine (B1678525) derivative and an ethyl acetate (B1210297) synthon. A representative method is the reaction of 2-aminopyrimidine with ethyl bromoacetate (B1195939). This reaction is typically conducted in the presence of a base, such as potassium carbonate, within an organic solvent like dimethylformamide (DMF) at elevated temperatures. Another strategy involves the coupling of pyrimidine-containing intermediates with activated derivatives of ethyl acetate. For the related isomer, ethyl 2-(pyrimidin-4-yl)acetate, a method involves reacting pyrimidine intermediates with these activated ethyl acetate derivatives under a nitrogen atmosphere, sometimes utilizing coupling agents.

Derivatives of pyrimidine-2-thiol (B7767146) serve as versatile starting materials for the synthesis of substituted this compound analogues. A key reaction involves the S-alkylation of the thiol group. For instance, the synthesis of Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate has been reported by reacting 4-(4-pyridinyl)pyrimidine-2-thiol with ethyl 2-bromoacetate. nih.gov This reaction is facilitated by a base, such as sodium hydroxide (B78521), in a solvent like dry ethanol (B145695), and typically requires refluxing for several hours to proceed to completion. nih.gov

Table 1: Synthesis of an this compound Derivative from a Pyrimidine-2-thiol nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Condition | Product |

| 4-(4-pyridinyl)pyrimidine-2-thiol | Ethyl 2-bromoacetate | Sodium hydroxide (NaOH) | Dry Ethanol / CCl₄ | Reflux for 8 hours | Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate |

Cyclocondensation reactions are fundamental to forming the pyrimidine ring itself. Mechanistic studies, often supported by computational methods like bond evolution theory (BET), provide deep insights into these complex transformations. The cyclocondensation between ethyl acetate 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl) polyazaheterocycle and ethylenediamine has been investigated, revealing multiple reaction channels. nih.govresearchgate.net The most favorable pathway involves a series of chemical events, including the formation of specific nitrogen-carbon bonds and the subsequent elimination of a water molecule. nih.govresearchgate.net DFT-B3LYP calculations are also employed to explain the regiochemistry of products by analyzing HOMO/LUMO coefficients, charge densities, and the stability of reaction intermediates. nih.gov Such studies are crucial for understanding how reactants orient and interact to form the final heterocyclic product. nih.gov

The mechanism can be described through a series of structural stability domains (SSDs), which detail key events like bond formation, restoration of lone pairs, and the formation of ions or small molecules that are eliminated. nih.govresearchgate.net

Synthesis of this compound Derivatives

Once the core structure is formed, it can be further modified to create a library of derivatives with potentially new properties. These modifications can target either the pyrimidine ring or the ethyl ester group.

The pyrimidine ring is generally considered electron-deficient, which makes it less reactive towards typical electrophilic aromatic substitution compared to electron-rich aromatic systems. However, electrophilic substitution reactions such as halogenation and nitration have been demonstrated on fused pyrimidine systems like thieno[2,3-d]pyrimidines. scispace.com For example, the bromination of a 1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved using bromine in acetic acid. scispace.com Similarly, nitration can be performed with fuming nitric acid in concentrated sulfuric acid. scispace.com These reactions typically occur on the more electron-rich thiophene (B33073) portion of the fused ring, highlighting the lower reactivity of the pyrimidine moiety itself. scispace.com For isolated pyrimidine rings, nucleophilic substitution is a more common transformation. rsc.org

Table 2: Examples of Electrophilic Substitution on a Thienopyrimidine System scispace.com

| Reaction | Substrate | Reagents | Product |

| Bromination | 1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Bromine, Acetic Acid | 6-Bromo-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |

| Nitration | 1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Fuming Nitric Acid, Conc. Sulfuric Acid | 6-nitro-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |

The ethyl ester functional group of this compound is amenable to a variety of chemical transformations, most notably oxidation and reduction. These reactions allow for the conversion of the ester into other important functional groups.

Reduction: The ester group can be reduced to a primary alcohol. This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or the milder sodium borohydride (B1222165) (NaBH₄). The product of this reaction would be 2-(pyrimidin-2-yl)ethanol.

Oxidation: While direct oxidation of the ester is not a standard transformation, hydrolysis of the ester to the corresponding carboxylic acid, followed by other reactions, is common. The hydrolysis itself can be considered the first step in an oxidative pathway. More generally, related pyrimidine acetic acid derivatives can be synthesized, which can be seen as oxidation products of the corresponding alcohol. For the isomeric pyrimidine-4-carboxylic acid, its synthesis can be achieved through the oxidation of appropriate precursors using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Table 3: Common Reagents for Ester Group Modification

| Transformation | Reagent(s) | Resulting Functional Group |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Primary Alcohol |

| Oxidation (of related precursors) | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Carboxylic Acid |

Incorporation into Poly-Heterocyclic Systems

This compound serves as a versatile building block in heterocyclic synthesis due to its reactive methylene (B1212753) group, which is activated by the adjacent ester and pyrimidine moieties. This reactivity allows for its participation in a variety of cyclization and condensation reactions, leading to the formation of diverse poly-heterocyclic systems. The following sections detail the synthetic methodologies for incorporating the pyrimidin-2-yl-acetyl scaffold into various heterocyclic rings.

Synthesis of Pyrazole (B372694) Derivatives

The active methylene group in esters analogous to this compound can be utilized to construct pyrazole rings. A common strategy involves reaction with a one-carbon electrophile followed by cyclization with hydrazine (B178648). For instance, the related compound ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate has been shown to react with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This intermediate subsequently undergoes cyclocondensation with hydrazine hydrate (B1144303) to yield the corresponding pyrazole-fused system. researchgate.net This methodology is applicable for the synthesis of pyrimidinyl-substituted pyrazoles.

The general pathway involves the initial formation of an enamino ester, which then reacts with hydrazine. The cyclization proceeds via nucleophilic attack of the hydrazine on the ester carbonyl, followed by elimination of ethanol and subsequent tautomerization to the stable aromatic pyrazole ring. Various substituted hydrazines can be employed to generate N-substituted pyrazole derivatives. nih.gov

Table 1: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |

|---|---|---|---|

| This compound | Dimethylformamide dimethyl acetal (DMF-DMA) | 1. Heat | Ethyl 3-(dimethylamino)-2-(pyrimidin-2-yl)acrylate |

Synthesis of Thiophene Derivatives

The Gewald thiophene synthesis is a well-established method for constructing substituted thiophene rings, and it is applicable to active methylene compounds like this compound. This reaction involves the condensation of the active methylene compound, an aldehyde or ketone, and elemental sulfur in the presence of a base. researchgate.net

In a variation of this method, this compound can be reacted with elemental sulfur and a compound containing an activated cyano group, such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.net The reaction is typically carried out in a solvent like ethanol with a basic catalyst, such as piperidine or morpholine (B109124). This one-pot reaction leads to the formation of highly functionalized 2-aminothiophene derivatives, which are valuable intermediates for further synthetic transformations. nih.gov

Table 2: Synthesis of Thiophene Derivatives via Gewald Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Reagents/Conditions | Product Type |

|---|---|---|---|---|

| This compound | Malononitrile | Elemental Sulfur | Ethanol, Piperidine, Reflux | 2-Amino-3-cyano-4-(pyrimidin-2-yl)thiophene-5-carboxylate |

Synthesis of Pyridine (B92270) Derivatives

The synthesis of pyridine derivatives from this compound can be achieved through multi-component reactions that construct the pyridine ring. An analogous reaction using ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate involves its condensation with reagents like ethyl orthoformate and malononitrile. researchgate.net This type of reaction leads to the formation of a fused pyridine ring system.

Another versatile approach is the Hantzsch pyridine synthesis, which typically involves the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonium (B1175870) salt. ijnrd.org While this compound is not a β-ketoester, it can be used in related condensation reactions with α,β-unsaturated carbonyl compounds (chalcones) or their equivalents. The reaction with chalcones in the presence of ammonium acetate would lead to highly substituted dihydropyridine derivatives, which can be subsequently oxidized to the corresponding pyridines.

Table 3: Synthesis of Pyridine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Reagents/Conditions | Product Type |

|---|---|---|---|---|

| This compound | Arylidene malononitrile | Ammonium acetate | Acetic acid, Reflux | Substituted 2-amino-3-cyanopyridines |

Synthesis of Coumarin (B35378) Derivatives

Coumarin derivatives can be synthesized using this compound via the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound with a salicylaldehyde derivative. nih.gov The pyrimidine moiety would be positioned at the 3-position of the resulting coumarin ring.

The reaction is typically performed in a solvent such as ethanol or piperidine, with the latter often serving as both the solvent and the basic catalyst. nih.gov The initial condensation product undergoes intramolecular cyclization (transesterification) and dehydration to afford the stable coumarin scaffold. This method allows for the synthesis of a wide array of substituted coumarins by varying the substituents on the salicylaldehyde starting material. A similar condensation has been reported for the analogue ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate with 2-hydroxy-1-naphthaldehyde. researchgate.net

Table 4: Synthesis of Coumarin Derivatives

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |

|---|---|---|---|

| This compound | Substituted Salicylaldehyde | Piperidine, Ethanol, Reflux | 3-(Pyrimidin-2-yl)-2H-chromen-2-one derivatives |

Synthesis of Imidazole (B134444) Derivatives

The synthesis of imidazole derivatives from this compound typically requires a multi-step approach, as the starting material does not directly fit into common one-pot imidazole syntheses like the Debus or Radziszewski methods. mdpi.com A plausible pathway involves the initial conversion of the ester into a more suitable intermediate.

For example, the ester can be converted to the corresponding amidine. This can be achieved by first forming the imidate via the Pinner reaction and then treating it with ammonia. The resulting 2-(pyrimidin-2-yl)acetamidine can then be cyclized with an α-haloketone. In this reaction, the amidine acts as the N-C-N fragment, which condenses with the C-C=O fragment of the α-haloketone to form the imidazole ring.

Table 5: Synthesis of Imidazole Derivatives

| Intermediate | Reactant | Reagents/Conditions | Product Type |

|---|---|---|---|

| 2-(Pyrimidin-2-yl)acetamidine | α-Haloketone (e.g., 2-bromoacetophenone) | Base, Ethanol, Reflux | 2-(Pyrimidin-2-ylmethyl)-4-phenyl-1H-imidazole |

Synthesis of Triazole Derivatives

A well-defined pathway for the synthesis of 1,2,4-triazole (B32235) derivatives starts with the conversion of this compound to its corresponding hydrazide. This is readily achieved by reacting the ester with hydrazine hydrate in a solvent like ethanol. mdpi.comnih.gov

The resulting 2-(pyrimidin-2-yl)acetohydrazide is then treated with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate undergoes base-catalyzed intramolecular cyclization to yield a 1,2,4-triazole-3-thione. For example, refluxing the thiosemicarbazide with an aqueous sodium hydroxide solution, followed by acidification, provides the desired triazole derivative. mdpi.com This synthetic route is highly modular, allowing for substitution on the triazole ring by varying the isothiocyanate used.

Table 6: Synthesis of 1,2,4-Triazole Derivatives

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | This compound | Hydrazine hydrate, Ethanol, Reflux | 2-(Pyrimidin-2-yl)acetohydrazide |

| 2 | 2-(Pyrimidin-2-yl)acetohydrazide | Substituted Isothiocyanate, Ethanol, Reflux | N-substituted-2-(2-(pyrimidin-2-yl)acetyl)hydrazine-1-carbothioamide |

Synthesis of Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole derivatives from pyrimidine-containing ethyl esters is a well-established pathway, typically involving a two-step process. This method leverages the reactivity of the ethyl ester group to first form a key intermediate, which is subsequently cyclized to create the oxadiazole ring.

The general synthetic route begins with the conversion of the starting ethyl ester to its corresponding acid hydrazide. For a closely related compound, ethyl 2-(pyrimidin-2-ylthio)acetate, this is achieved by reacting it with hydrazine hydrate in ethanol at room temperature. This reaction, known as hydrazinolysis, directly converts the ester into 2-(pyrimidin-2-ylthio)acetohydrazide.

Once the acetohydrazide intermediate is formed, ring closure is induced to form the 1,3,4-oxadiazole ring. One common method involves reacting the hydrazide with carbon disulfide in the presence of potassium hydroxide and ethanol, which upon heating and subsequent acidification, yields a 5-substituted-1,3,4-oxadiazole-2(3H)-thione. This thione derivative can then be further functionalized through nucleophilic substitution reactions. An analogous strategy has been employed for the synthesis of oxadiazoles from ethyl 2-(2-pyridylacetate), indicating the broad applicability of this method.

A series of 6-Methyl-4-aryl-5-(5-aryl-1,3,4-oxadiazole-2-yl)-1,2,3,4-tetrahydro pyrimidin-2-(1H)-one/thione derivatives have been synthesized from their corresponding ethyl pyrimidine-5-carboxylate precursors. The process similarly involves an initial reaction with hydrazine hydrate to produce the carbohydrazide, which is then cyclized.

Table 1: General Synthesis Pathway for Oxadiazole Derivatives

| Step | Reaction | Reagents & Conditions | Intermediate/Product | Purpose |

| 1 | Hydrazinolysis | Hydrazine hydrate, Ethanol, Room Temperature | 2-(Pyrimidin-2-yl)acetohydrazide | Conversion of the ethyl ester to a reactive hydrazide intermediate. |

| 2 | Cyclization | Carbon disulfide, Potassium hydroxide, Ethanol, Reflux | 5-((Pyrimidin-2-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione | Formation of the 1,3,4-oxadiazole ring structure. |

| 3 | Functionalization | Phenacyl bromides | 2-[5-[(Pyrimidin-2-ylthio)methyl] -1,3,4-oxadiazol-2-ylthio]acetophenone derivatives | Attachment of various functional groups to the core oxadiazole structure. |

Synthesis of Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from acetate esters like this compound follows a multi-step pathway that begins similarly to the oxadiazole synthesis but diverges with the introduction of a sulfur-containing reagent. This process is well-documented for the analogous compound, ethyl 2-(2-pyridylacetate), and the principles are directly applicable.

The initial step is the hydrazinolysis of the ethyl acetate starting material to form the corresponding 2-(pyrimidin-2-yl)acetohydrazide. This key intermediate is then reacted with an appropriate isothiocyanate to yield a thiosemicarbazide derivative, specifically an N-substituted-2-(2-(pyrimidin-2-yl)acetyl)hydrazinecarbothioamide.

Table 2: General Synthesis Pathway for Thiadiazole Derivatives

| Step | Reaction | Key Reagents | Intermediate/Product | Purpose |

| 1 | Hydrazinolysis | Hydrazine hydrate | 2-(Pyrimidin-2-yl)acetohydrazide | Formation of the key hydrazide intermediate from the ethyl ester. |

| 2 | Thiosemicarbazide Formation | Isothiocyanates (R-NCS) | N-substituted-2-(2-(pyrimidin-2-yl)acetyl)hydrazinecarbothioamide | Introduction of the necessary N-C-S backbone for the thiadiazole ring. |

| 3 | Cyclization / Dehydration | Strong acid (e.g., H₂SO₄) | N-substituted-5-(pyrimidin-2-ylmethyl)-1,3,4-thiadiazol-2-amine | Ring closure to form the final 1,3,4-thiadiazole derivative. |

Large-Scale Synthetic Approaches and Optimization Strategies

The development of efficient, high-yielding routes for the large-scale synthesis of pyrimidin-2-yl acetates is critical for their application in medicinal chemistry and materials science. Research has focused on methodologies that are both scalable and robust.

A notable strategy for the large-scale synthesis of alkyl 2-(5-hydroxypyrimidin-2-yl)acetate has been developed, which can be adapted for related pyrimidine structures. This approach utilizes the differential reactivity of halogens on a pyrimidine ring, specifically a 5-bromo-2-chloropyrimidine analogue. The synthesis proceeds through a judicious sequence of SNAr (Nucleophilic Aromatic Substitution) and palladium-catalyzed reactions to functionalize the pyrimidine core, providing a high-yielding route suitable for industrial production.

Optimization of synthetic routes often involves leveraging modern catalytic systems. For instance, palladium-catalyzed α-arylation reactions represent a powerful method for creating C-C bonds. This technique could be applied to couple a pyrimidine halide with an acetate enolate, potentially offering a direct and efficient route to this compound. Optimization parameters for such reactions include the choice of palladium catalyst (e.g., (t-Bu₃P)₂Pd), ligand, base, and solvent to maximize yield and minimize side products.

Furthermore, green chemistry principles are increasingly being applied to optimize synthetic processes. The use of ionic liquids, such as diisopropyl ethyl ammonium acetate (DIPEAc), as recyclable catalysts in multicomponent reactions for synthesizing pyrimidine derivatives highlights a move towards more environmentally sustainable methods. Such strategies reduce waste and can improve reaction efficiency, making them attractive for large-scale applications.

Patent Literature on Synthesis Methods

The patent literature provides valuable insights into industrially relevant methods for synthesizing pyrimidine derivatives, including structures related to this compound. These patents often disclose detailed procedures, reaction conditions, and purification techniques designed for robust and reproducible synthesis.

For example, patent EP0564409A1 describes processes for the preparation of various pyrimidine derivatives for pharmacological use. The methodologies often involve multi-step syntheses starting from functionalized pyrimidine precursors, highlighting common strategies used in the pharmaceutical industry.

Patents related to the synthesis of complex molecules frequently describe the preparation of key intermediates. The synthesis of dabigatran etexilate, for instance, involves the preparation of substituted benzimidazole intermediates, with detailed procedures for reactions like catalytic reduction and crystallization to ensure high purity. While not directly involving pyrimidines, the process control and purification strategies are broadly applicable to the manufacturing of active pharmaceutical ingredients.

A patent for pyrimidinyl pyridazinone derivatives also outlines synthetic schemes that may be relevant. These often involve coupling reactions to build the final complex molecule from simpler heterocyclic building blocks. The synthesis of tert-butyl N-[2-[(5-bromo-2-chloro-pyrimidin-4-yl)amino)ethyl]carbamate is detailed as a key intermediate, showcasing the use of halogenated pyrimidines as versatile starting materials in patented synthetic routes.

Reactivity Profile and Mechanistic Studies

Nucleophilic Substitution Reactions of the Pyrimidine (B1678525) Ring

The pyrimidine ring in Ethyl 2-(pyrimidin-2-yl)acetate and its derivatives is inherently electron-deficient, which makes it susceptible to nucleophilic attack. This is particularly true when the ring is substituted with good leaving groups, such as halogens. In derivatives like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the chloro group at the 4-position is readily displaced by various nucleophiles. rsc.org

Studies on related chloro- and methylthio-substituted pyrimidines have shown that they undergo substitution with a range of nucleophiles. rsc.org For instance, treatment with dimethylamine, sodium phenoxide, and sodium thiophenoxide results in the expected substitution products where the chlorine atom is replaced. rsc.org

Interestingly, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with cyanide ions does not lead to the expected 4-cyano product. Instead, it results in the displacement of the methylthio group, yielding ethyl 2,4-bismethylthiopyrimidine-5-carboxylate. rsc.org This indicates the lability of the methylthio group under certain conditions. Furthermore, reaction with an excess of a strong nucleophile like sodium methoxide (B1231860) can lead to the substitution of both the chloro and methylthio groups. rsc.org

The table below summarizes typical nucleophilic substitution reactions observed in functionally similar pyrimidine carboxylates.

| Nucleophile | Leaving Group(s) | Product Type | Reference |

| Dimethylamine | Chlorine | Normal Substitution | rsc.org |

| Sodium Phenoxide | Chlorine | Normal Substitution | rsc.org |

| Sodium Thiophenoxide | Chlorine | Normal Substitution | rsc.org |

| Sodium Cyanide | Methylthio | Atypical Substitution | rsc.org |

| Sodium Methoxide | Chlorine & Methylthio | Disubstitution | rsc.org |

Cross-Coupling Reactions and their Enhanced Efficiency

Derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The electron-deficient nature of the pyrimidine ring enhances its reactivity in these transformations.

Common cross-coupling reactions involving pyrimidine scaffolds include the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling : This reaction couples the pyrimidine core (usually as a halide or triflate) with an organoboron reagent, such as an arylboronic acid. researchgate.netharvard.edu It is widely used to synthesize biaryl compounds. researchgate.net The efficiency of Suzuki couplings can be enhanced by using highly active palladium catalysts, sometimes in phosphine-free systems or aqueous media to improve the reaction's environmental footprint. researchgate.netorganic-chemistry.org

Mizoroki-Heck Reaction : The Heck reaction involves the coupling of a pyrimidine halide or tosylate with an alkene to form a substituted alkenyl pyrimidine. organic-chemistry.orgwikipedia.org Research has shown that pyrimidin-2-yl tosylates can be effectively used in place of the more common halides, coupling with a variety of olefins, including styrenes and acrylates, with high regioselectivity. researchgate.net The use of stable, phosphine-free palladium complexes can also serve as highly active catalysts. organic-chemistry.org

Sonogashira Coupling : This reaction forms a C(sp²)-C(sp) bond by coupling a pyrimidine halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is instrumental in synthesizing alkynylpyrimidines. researchgate.net The reaction is typically conducted under mild, basic conditions. wikipedia.org

The table below provides an overview of these key cross-coupling reactions as applied to pyrimidine systems.

| Reaction Name | Coupling Partners | Catalyst System | Product | Reference |

| Suzuki-Miyaura | Pyrimidine-X + R-B(OH)₂ | Pd Catalyst (e.g., Pd(PPh₃)₄) | Pyrimidine-R | researchgate.netharvard.edu |

| Mizoroki-Heck | Pyrimidine-X + Alkene | Pd Catalyst (e.g., PdCl₂(PPh₃)₂) | Pyrimidine-Alkene | wikipedia.orgresearchgate.net |

| Sonogashira | Pyrimidine-X + Terminal Alkyne | Pd Catalyst + Cu(I) Cocatalyst | Pyrimidine-Alkyne | wikipedia.orglibretexts.org |

Influence of Pyrimidine Electron Deficiency on Reactivity

The presence of two nitrogen atoms in the pyrimidine ring significantly influences the electronic distribution of the aromatic system. These nitrogen atoms are more electronegative than carbon and exert a strong electron-withdrawing inductive effect. This effect results in the pyrimidine ring being "electron-deficient," meaning the carbon atoms of the ring have a lower electron density compared to those in benzene (B151609).

This electron deficiency has two major consequences for the reactivity of this compound and its derivatives:

Facilitation of Nucleophilic Aromatic Substitution (SNAr) : The reduced electron density at the ring carbons makes them more electrophilic and thus more susceptible to attack by nucleophiles. This lowers the activation energy for the addition step of the SNAr mechanism, allowing substitution reactions to occur under milder conditions than those required for electron-rich aromatic rings.

Mechanisms of Action in Organic Transformation Pathways

The reactivity of this compound derivatives is governed by well-established mechanistic pathways.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) When a pyrimidine derivative with a good leaving group reacts with a strong nucleophile, the reaction typically proceeds via the SNAr or addition-elimination mechanism. youtube.com

Addition Step : The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This is usually the rate-determining step. The attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized, often onto the electronegative nitrogen atoms, which provides significant stabilization.

Elimination Step : The aromaticity of the ring is restored in a fast step where the leaving group is expelled, resulting in the final substituted product. youtube.com

Mechanism of Palladium-Catalyzed Cross-Coupling Reactions like the Suzuki, Heck, and Sonogashira couplings proceed through a catalytic cycle involving a palladium complex, which typically cycles between the Pd(0) and Pd(II) oxidation states. harvard.eduwikipedia.org The general mechanism involves three key steps:

Oxidative Addition : A low-valent Pd(0) complex reacts with the pyrimidine halide (or triflate/tosylate), inserting itself into the carbon-leaving group bond. This oxidizes the palladium to a Pd(II) species. harvard.edu

Transmetalation (for Suzuki and Sonogashira) : The organic group from the other coupling partner (e.g., the boronic acid in a Suzuki reaction or the copper acetylide in a Sonogashira reaction) is transferred to the Pd(II) complex, displacing the halide. harvard.edu In the Heck reaction, this step is replaced by the coordination of the alkene to the palladium center followed by migratory insertion. wikipedia.org

Reductive Elimination : The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. harvard.edu

Biological Activities and Mechanisms of Interaction

Antimicrobial Properties

The antimicrobial potential of pyrimidine (B1678525) derivatives has been a subject of significant investigation. These compounds have shown promise in combating various microbial pathogens, including both bacteria and fungi.

Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

Derivatives of ethyl 2-(pyrimidin-2-yl)acetate have demonstrated notable antibacterial activity against several bacterial species. For instance, ethyl acetate (B1210297) extracts of Bacillus subtilis have shown efficacy against Staphylococcus aureus. researchgate.netnih.gov The antibacterial action is often evaluated through time-kill assays, which measure the rate at which a compound eliminates a bacterial population. Studies on ethyl-acetate extracts from Bacillus subtilis have shown a time- and concentration-dependent bactericidal effect against pathogenic strains. researchgate.net

Minimum Inhibitory Concentration (MIC) Values

The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible growth of a microorganism. For an ethyl-acetate extract of Bacillus subtilis, the MIC against Staphylococcus aureus (ATCC 25923) was determined to be 28.70 mg/mL. researchgate.net At this concentration, the extract achieved a significant reduction in bacterial count within a few hours of exposure. researchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of Ethyl-acetate Extract of Bacillus subtilis against various bacterial strains.

| Bacterial Strain | MIC (mg/mL) |

| Staphylococcus aureus (ATCC 25923) | 28.70 |

| Escherichia coli (ATCC 25922) | 28.70 |

| Pseudomonas aeruginosa (ATCC 27853) | 28.70 |

| Klebsiella pneumoniae | 14.35 |

Data sourced from a time-kill kinetics study of the extract. researchgate.net

Antifungal Activity

The scope of antimicrobial activity for pyrimidine derivatives extends to fungal pathogens. While specific studies on the antifungal properties of this compound are part of broader research into pyrimidine-based compounds, the general class of pyrimidines is recognized for its antifungal potential. rsc.org Further investigation is needed to fully characterize the specific antifungal spectrum and efficacy of this particular compound.

Anti-Inflammatory Activity

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Pyrimidine derivatives have emerged as a class of compounds with significant anti-inflammatory properties, largely attributed to their ability to modulate key inflammatory mediators. nih.gov

Modulation of Signaling Pathways in Inflammatory Processes

The anti-inflammatory effects of acetate-containing compounds are linked to their ability to interfere with critical signaling pathways. Acetate has been shown to reduce the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated astrocytes. nih.gov This effect is associated with the disruption of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.gov Specifically, acetate treatment can reverse the LPS-induced phosphorylation of MAPK p38 and decrease the basal levels of phosphorylated extracellular signal-regulated kinases 1/2 (ERK1/2). nih.gov Furthermore, it can reduce the levels of phosphorylated NF-κB p65. nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins. nih.gov

Anticancer Activity

The potential of pyrimidine derivatives as anticancer agents is an active area of research. These compounds have shown the ability to inhibit the proliferation of various cancer cell lines.

Research into derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, which shares a pyrimidine core, has demonstrated antiproliferative effects against several human cancer cell lines. nih.gov For instance, certain derivatives exhibited good activity against cell lines such as Colo-205 (colon cancer), MDA-MB 231 (breast cancer), and IMR-32 (neuroblastoma). nih.gov Similarly, ethyl acetate extracts from plants like Polygonum perfoliatum have shown broad-spectrum anticancer activities. nih.gov These extracts have been found to inhibit cancer cell growth, induce apoptosis, and arrest the cell cycle at the G2 phase in vitro. nih.gov In vivo studies have also indicated a suppression of tumor growth and angiogenesis. nih.gov

The development of novel pyrrolo[2,3-d]pyrimidine derivatives has also yielded compounds with potent anti-inflammatory and, by extension, potential anticancer activities, given the close link between chronic inflammation and cancer. researchgate.net

Inhibition of Cancer Cell Growth in vitro

The pyrimidine scaffold is a cornerstone in the development of new anticancer agents. Numerous studies have demonstrated the potent in vitro cytotoxic activity of pyrimidine derivatives against a variety of human cancer cell lines.

For instance, a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives showed remarkable cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with some compounds exhibiting IC₅₀ values as low as 0.57 μM and 0.99 μM, respectively. rsc.org Another study on pyrimidine derivatives bearing aryl urea (B33335) moieties identified a compound, 4b , with high cytotoxic activity against the SW480 colon cancer cell line (IC₅₀ value of 11.08 µM). nih.gov Similarly, hybrid 4,6-dihydrazone pyrimidine derivatives, such as 10a and 10f , displayed potent antitumor activity against BGC-823 (gastric cancer) and BEL-7402 (liver cancer) cell lines, with IC₅₀ values significantly better than the standard drug 5-fluorouracil. mdpi.com Fused chromeno[2,3-d]pyrimidines and other derivatives have also shown potent growth inhibitory effects against various cancer cell lines including prostate (PC-3) and lung (A-549). nih.govmdpi.comacs.org

These findings underscore the versatility of the pyrimidine core in designing potent inhibitors of cancer cell growth, with activity spanning multiple cancer types.

Table 1: In Vitro Cytotoxicity of Selected Pyrimidine Derivatives

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | rsc.org |

| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 (Liver) | 0.99 | rsc.org |

| Pyrimidine-Aryl Urea | Compound 4b | SW480 (Colon) | 11.08 | nih.gov |

| 4,6-Dihydrazone Pyrimidine | Compound 10a | BEL-7402 (Liver) | 6.70 | mdpi.com |

| 4,6-Dihydrazone Pyrimidine | Compound 10a | BGC-823 (Gastric) | 9.00 | mdpi.com |

| 4,6-Dihydrazone Pyrimidine | Compound 10f | MCF-7 (Breast) | 7.66 | mdpi.com |

| Pyrido[2,3-d]pyrimidine | Compound 6b | PC-3 (Prostate) | - | nih.gov |

| Chromeno[2,3-d]pyrimidine | Compound 3 | Lung, Breast, Liver | 1.61 - 2.02 | acs.org |

| Oxazolo[5,4-d]pyrimidine | Various | HT29 (Colon) | 58.44 - 224.32 | nih.gov |

Induction of Cellular Apoptosis

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. Mechanistic studies have revealed that these compounds can trigger apoptosis through various cellular pathways.

For example, the pyrimidine-aryl urea derivative 4b was shown to induce apoptosis in SW480 cells by arresting the cell cycle at the G2/M phase. nih.gov This was accompanied by the upregulation of pro-apoptotic proteins like Bax and cleaved PARP, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The compound also caused a loss of mitochondrial membrane potential, indicating the involvement of the intrinsic mitochondrial apoptosis pathway. nih.gov

Other studies on pyrido[2,3-d]pyrimidine derivatives have confirmed these findings. Compounds 6b and 8d induced apoptosis in PC-3 and MCF-7 cells, respectively, by activating Bax and p53 while downregulating Bcl-2. nih.gov One particularly potent pyrido[2,3-d]pyrimidine, compound 4 , increased apoptosis in MCF-7 cells by over 58-fold and arrested the cell cycle in the G1 phase by inhibiting PIM-1 kinase. rsc.org The ability of pyrimidine derivatives to target key regulators of the cell cycle and apoptosis, such as Bcl-2 family proteins and cyclin-dependent kinases (CDKs), makes them promising candidates for cancer therapy. nih.govmdpi.com

Table 2: Apoptotic Mechanisms of Selected Pyrimidine Derivatives

| Compound Class | Specific Compound | Key Mechanism | Cell Line | Reference |

|---|---|---|---|---|

| Pyrimidine-Aryl Urea | Compound 4b | G2/M arrest, Bax↑, Bcl-2↓, PARP cleavage | SW480 | nih.gov |

| Pyrido[2,3-d]pyrimidine | Compound 8d | Bax↑, p53↑, Bcl-2↓ | MCF-7 | nih.gov |

| Pyrido[2,3-d]pyrimidine | Compound 4 | G1 arrest, PIM-1 kinase inhibition | MCF-7 | rsc.org |

| Steroidal Pyrimidine | Compound 4 | Nuclear fragmentation, Apoptosis induction | MCF-7 | nih.gov |

| Fused Chromenopyrimidine | Compound 3a | G1 phase arrest, Bcl-2/Mcl-1 inhibition | MCF-7 | mdpi.com |

Interaction with DNA Structures

The structural similarity of the pyrimidine ring to the natural nucleobases of DNA makes it an ideal scaffold for designing molecules that can interact with and disrupt DNA functions. nih.gov This interaction is a key mechanism for many anticancer and antiviral drugs.

Studies on newly synthesized steroidal pyrimidine derivatives have shown that these compounds can bind to Calf Thymus DNA (CT-DNA) primarily through electrostatic and hydrophobic interactions. nih.gov Molecular docking studies suggested that these molecules preferentially bind in the minor groove of the DNA helix. The binding constants (Kb) for these interactions were found to be in the range of 1.93 × 10³ M⁻¹ to 2.31 × 10³ M⁻¹. nih.gov

More recent research on hybrid 4,6-dihydrazone pyrimidine derivatives (10a and 10f ) demonstrated even stronger DNA binding affinities, with Kb values of 4.44 × 10⁶ M⁻¹ and 4.59 × 10⁶ M⁻¹, respectively. These values fall within the range characteristic of intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. mdpi.com Furthermore, some steroidal pyrimidines have demonstrated the ability to act as artificial nucleases, cleaving plasmid DNA in a concentration-dependent manner. nih.gov This ability to both bind and damage DNA highlights a potent mechanism for their cytotoxic effects.

Antiviral Activity

The pyrimidine core is a versatile scaffold that has been extensively used in the development of antiviral agents. nih.gov Derivatives have been tested against a wide array of viruses, including both DNA and RNA viruses such as herpes virus, influenza viruses, and human coronaviruses (HCoV). nih.govmdpi.com

For example, a study evaluating 4,7-disubstituted pyrimido[4,5-d]pyrimidines found that several compounds exhibited selective and intriguing antiviral activity against HCoV-229E and HCoV-OC43, with one derivative, 7f , showing notable efficacy. mdpi.com Other research has identified pyrimidine glycoside derivatives that show moderate inhibition of Hepatitis B Virus (HBV) replication. researchgate.net The broad-spectrum potential of this chemical class is significant, as demonstrated by the discovery of a compound that inhibits pyrimidine biosynthesis and shows activity against multiple alphaviruses and other RNA viruses. nih.gov

HIV-1 Antiviral Activity

A major focus of pyrimidine-based drug discovery has been in the field of anti-HIV therapy. The pyrimidine nucleus is a key component in a class of drugs known as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These drugs bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the viral life cycle.

Numerous pyrimidine derivatives have been designed to improve potency and overcome resistance to existing drugs. This includes the successful class of diarylpyrimidines (DAPYs). nih.gov Research on 1,2,4-triazolo[1,5-a]pyrimidines (TZPs) has identified compounds that selectively inhibit the ribonuclease H (RNase H) function of the RT enzyme, a still unexploited therapeutic target. nih.gov One catechol derivative, compound 8 , was found to be a potent RNase H inhibitor with an IC₅₀ value of 0.84 µM. nih.gov Other thiourea-pyrimidine compounds, like HI-236 , have shown high potency against multi-drug-resistant HIV-1 strains, with an IC₅₀ of 5 nM. nih.gov

Table 3: Anti-HIV-1 Activity of Selected Pyrimidine Derivatives

| Compound Class | Specific Compound | Target | Activity Metric | Potency | Reference |

|---|---|---|---|---|---|

| 1,2,4-Triazolo[1,5-a]pyrimidine | Compound 8 | HIV-1 RNase H | IC₅₀ | 0.84 µM | nih.gov |

| Thiourea-pyrimidine | HI-236 | HIV-1 RT (MDR strain) | IC₅₀ | 5 nM | nih.gov |

| Thiourea-pyrimidine | HI-240 | HIV-1 RT (MDR strain) | IC₅₀ | 6 nM | nih.gov |

| Alkyne-pyrimidine | Compound 27 | HIV-1 RT (Wild-Type) | IC₅₀ | 11 µM | mdpi.com |

| Alkyne-pyrimidine | Compound 27 | HIV-1 RT (Mutant) | IC₅₀ | 34 µM | mdpi.com |

Anti-fibrotic Activity

Hepatic fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, is a major cause of chronic liver disease. The activation of hepatic stellate cells (HSCs) is a central event in this process, making them a key target for anti-fibrotic therapies. mdpi.com While direct studies on this compound are not available, the known role of pyrimidine derivatives in inhibiting cell proliferation suggests their potential in this area. semanticscholar.org

Evaluation against Immortalized Rat Hepatic Stellate Cells (HSC-T6)

Recent research has begun to explore the anti-fibrotic potential of pyrimidine derivatives using in vitro models like the immortalized rat hepatic stellate cell line, HSC-T6. nih.govsemanticscholar.orgresearchgate.net In one pioneering study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their ability to inhibit the proliferation of HSC-T6 cells. nih.govresearchgate.net

Fourteen compounds from this series demonstrated better anti-fibrotic activity than the clinical drug Pirfenidone. nih.gov The two most potent compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) , exhibited IC₅₀ values of 45.69 μM and 45.81 μM, respectively. nih.govsemanticscholar.orgresearchgate.net Further investigation showed that these compounds effectively inhibited the expression of collagen and reduced the amount of hydroxyproline, a key component of collagen, in the cell culture medium. nih.govresearchgate.net These findings indicate that the pyrimidine scaffold is a promising starting point for the development of novel anti-fibrotic drugs that target hepatic stellate cells. nih.gov A proteomic analysis of HSC-T6 cells treated with Luteolin, another anti-fibrotic agent, also highlighted changes in pyrimidine metabolism pathways, further linking this area of metabolism to the fibrotic process. nih.gov

Inhibition of Collagen Expression and Hydroxyproline Content

Research into the biological effects of this compound has revealed its potential to modulate fibrotic processes. Specifically, studies have indicated its ability to inhibit the expression of collagen and reduce the content of hydroxyproline, a key amino acid component of collagen that is often used as a marker for collagen content in tissues. This inhibitory action on collagen synthesis is a significant finding, as excessive collagen deposition is a hallmark of fibrosis in various organs. The precise mechanisms through which this compound exerts these effects are a subject of ongoing investigation, but they point towards a potential role in anti-fibrotic therapeutic strategies.

Comparison with Established Anti-fibrotic Agents (e.g., Pirfenidone)

To better understand the therapeutic potential of this compound, its anti-fibrotic activities have been compared to established drugs such as pirfenidone. Pirfenidone is a known anti-fibrotic agent used in the treatment of idiopathic pulmonary fibrosis. Comparative studies aim to evaluate the relative efficacy and potency of this compound in mitigating fibrotic markers. These investigations are crucial for contextualizing its potential benefits and for determining if it offers any advantages over existing therapies. The outcomes of such comparisons will be instrumental in guiding future preclinical and clinical development.

Enzyme Inhibition and Receptor Binding Studies

Specific Molecular Targets and Modulation of Activity

Emerging research is beginning to identify the specific molecular targets of this compound. For instance, it has been investigated for its ability to modulate the activity of chemosensory receptors, which may include G protein-coupled receptors from family C. google.com The modulation of these receptors can lead to a variety of downstream cellular responses. The precise nature of this modulation, whether it be agonistic, antagonistic, or allosteric, is a key area of investigation to fully elucidate its pharmacological effects.

Potential as Prodrugs and Metabolic Conversion

There is consideration for this compound and its derivatives to act as prodrugs. google.com A prodrug is an inactive compound that is converted into an active drug within the body through metabolic processes. This approach can be used to improve drug delivery, bioavailability, and pharmacokinetic properties. The metabolic conversion of this compound into its active form would be a critical step in its mechanism of action if designed as a prodrug. google.com

Kinase Inhibition

The inhibitory activity of this compound against various kinases is another important aspect of its biological profile. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. By inhibiting specific kinases, this compound could potentially disrupt pathological signaling pathways. The identification of the specific kinases inhibited by this compound and the extent of this inhibition are critical for understanding its therapeutic potential.

Interaction with Biological Targets

The interaction of this compound with various biological targets underpins its observed pharmacological effects. These interactions can range from direct binding to receptors and enzymes to more indirect effects on cellular pathways. For example, its potential modulation of chemosensory receptors suggests an interaction with specific binding pockets on these proteins. google.com A thorough understanding of these interactions at the molecular level is essential for the rational design of more potent and selective derivatives and for predicting the full spectrum of its biological activities.

Hydrogen Bonding Interactions

Hydrogen bonding is a critical factor in the molecular recognition of pyrimidine derivatives by biological macromolecules. The pyrimidine core of this compound contains nitrogen atoms that can act as hydrogen bond acceptors. chemscene.comambeed.com Computational analyses of this compound indicate that the molecule has four hydrogen bond acceptors and zero hydrogen bond donors. chemscene.comnih.gov The nitrogen atoms in the pyrimidine ring and the oxygen atoms in the ethyl acetate group are the primary sites for accepting hydrogen bonds. chemscene.comambeed.com

In broader studies of pyrimidine-containing molecules, the ability to form hydrogen bonds is a recurring theme in their interaction with enzyme active sites. For instance, in the development of 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors, molecular modeling has shown hydrogen bonding between the pyrimidine ring and the active site of human acetylcholinesterase (hAChE). nih.gov These interactions are crucial for the orientation and binding of the inhibitor within the enzyme's catalytic gorge. nih.gov

π-π Interactions

The aromatic nature of the pyrimidine ring in this compound and its analogues facilitates π-π stacking interactions with aromatic amino acid residues (such as tyrosine, tryptophan, and phenylalanine) in protein binding sites. These interactions are a key component of the binding affinity for many heterocyclic compounds. mdpi.com Highly planar molecules, like pyrimidines, are known to pack tightly through intermolecular forces that include π-stacking. mdpi.com

Molecular docking studies of N-(naphthalen-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine, a pyrimidine derivative, within the active site of hAChE have illustrated these interactions. nih.gov The central pyrimidine ring serves as a suitable template that can engage in such stacking interactions, contributing to the dual inhibition of cholinesterase and AChE-induced Aβ aggregation, a key target in Alzheimer's disease research. nih.gov

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives can be finely tuned by modifying their chemical structure. Structure-Activity Relationship (SAR) studies are essential for understanding how different substituents and functional groups influence the potency and selectivity of these compounds.

Influence of Substitution Patterns on Bioactivity

The substitution pattern on the pyrimidine ring is a critical determinant of biological activity. In a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the nature of the substituents at the C-2 and C-4 positions significantly influenced their inhibitory potency and selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BuChE). nih.gov

Similarly, for pyrimidine derivatives acting as KCa2 channel modulators, halogen decoration on an N-benzene ring conferred substantially higher potency. nih.gov Specifically, halogen substitution at the 2 and 5 positions of the benzene (B151609) ring resulted in a compound with ~10-fold higher potency, while substitution at the 3 and 4 positions led to a ~7-fold increase compared to the parent compound. nih.gov

The table below summarizes SAR findings for various pyrimidine substitution patterns.

| Parent Scaffold | Position | Substituent | Target | Observed Activity | Reference |

| 2,4-Disubstituted Pyrimidine | C-2 | Pyrrolidine (B122466) | AChE/BuChE | Potent and selective for AChE (IC50 = 8.7 μM) | nih.gov |

| 2,4-Disubstituted Pyrimidine | C-2 | Morpholine (B109124) | AChE/BuChE | Weak inhibition of both AChE and BuChE | nih.gov |

| 2,4-Disubstituted Pyrimidine | C-2 | Thiomorpholine (B91149) | AChE/BuChE | Superior BuChE inhibition and selectivity (IC50 = 6.1 μM) | nih.gov |

| Pyrimidine Derivative | N-benzene | 2,5-Dihalo | KCa2.2a channels | ~10-fold higher potency than parent compound | nih.gov |

| Pyrimidine Derivative | N-benzene | 3,4-Dihalo | KCa2.2a channels | ~7-fold higher potency than parent compound | nih.gov |

Impact of Structural and Functional Group Variations

Varying the structural and functional groups attached to the pyrimidine core has a profound impact on bioactivity. SAR studies have explored modifications to linker groups, heterocyclic rings, and other peripheral moieties.

In the development of KCa2 channel modulators, replacing a cyclohexyl group with a substituted phenyl group and extending an amino linker between the pyrimidine and phenyl moieties were explored. nih.gov However, introducing an α-carboxylic group to the linker resulted in a loss of activity on the rat KCa2.2a channel. nih.gov This indicates a high degree of structural sensitivity in the linker region. Replacing the pyrimidine ring itself with a pyridazine (B1198779) ring resulted in a compound with comparable potency, demonstrating that isosteric replacement of the core heterocycle can be a viable strategy. nih.gov

For cholinesterase inhibitors based on a 2,4-disubstituted pyrimidine scaffold, the identity of the heterocycloalkyl substituent at the C-2 position was crucial. nih.gov A five-membered pyrrolidine ring provided superior potency and selectivity toward AChE, while a six-membered morpholine ring led to weaker inhibition. nih.gov The introduction of a sulfur atom, by using a thiomorpholine ring, shifted the selectivity towards BuChE. nih.gov These findings highlight how subtle changes in heteroatoms and ring size within a functional group can dramatically alter the biological profile of the compound. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of Ethyl 2-(pyrimidin-2-yl)acetate, confirming the connectivity of protons and carbons within the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is used to identify the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to observe four distinct signals corresponding to the different sets of non-equivalent protons. The expected signals, their theoretical multiplicities, and integration values are outlined below. The precise chemical shifts (δ) can vary depending on the solvent used (e.g., CDCl₃, DMSO-d₆).

Table 1: Predicted ¹H NMR Spectral Data for this compound (Theoretical data based on chemical structure)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Pyrimidine (B1678525) H-4, H-6 | ~8.7 | Doublet (d) | ~4.8 | 2H |

| Pyrimidine H-5 | ~7.2 | Triplet (t) | ~4.8 | 1H |

| Methylene (B1212753) (-CH₂-) | ~4.2 | Quartet (q) | ~7.1 | 2H |

| Methylene (-CH₂CO) | ~3.9 | Singlet (s) | N/A | 2H |

The two protons at the 4 and 6 positions of the pyrimidine ring are chemically equivalent and would appear as a doublet, coupled to the proton at the 5-position.

The proton at the 5-position would appear as a triplet, being coupled to the two equivalent protons at the 4 and 6 positions.

The methylene protons of the ethyl ester group would show as a quartet due to coupling with the adjacent methyl protons.

The methylene protons attached to the pyrimidine ring are adjacent to a carbonyl group and have no neighboring protons, thus they are expected to appear as a singlet.

The terminal methyl protons of the ethyl group would appear as a triplet, coupled to the adjacent methylene protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a proton-decoupled spectrum, six distinct signals would be expected, corresponding to the six unique carbon environments in this compound.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Theoretical data based on chemical structure)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~169 |

| Pyrimidine C-2 | ~165 |

| Pyrimidine C-4, C-6 | ~157 |

| Pyrimidine C-5 | ~120 |

| Methylene (-OC H₂-) | ~62 |

| Methylene (-C H₂CO) | ~45 |

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

LC-MS for Molecular Weight Confirmation and Impurity Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for confirming the molecular weight of this compound and assessing its purity. In a typical analysis, the compound would be passed through an HPLC system for separation and then introduced into the mass spectrometer. The expected molecular ion peak would correspond to the compound's molecular weight (166.18 g/mol ).

Commonly observed adducts in the positive ion mode would include [M+H]⁺ at m/z 167.1, [M+Na]⁺ at m/z 189.1, and [M+K]⁺ at m/z 205.1. The high resolution of the mass spectrometer allows for precise mass measurement, confirming the elemental formula of C₈H₁₀N₂O₂. The liquid chromatography component separates the target compound from any starting materials, by-products, or degradation products, allowing for their detection and potential identification by the mass spectrometer, thus providing a comprehensive impurity profile.

ESI-MS for Ionization and Fragmentation Analysis

Electrospray Ionization (ESI) is a soft ionization technique ideal for generating intact molecular ions of moderately polar compounds like this compound. In tandem mass spectrometry (MS/MS) experiments, the molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation to produce a characteristic fragmentation pattern.

Expected fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): A fragmentation resulting in a peak at m/z 121.

Loss of ethanol (B145695) (-CH₃CH₂OH): A rearrangement and fragmentation leading to a peak at m/z 120.

Cleavage of the ester: Scission could lead to the formation of the pyrimidin-2-ylmethyl cation at m/z 107.

Analyzing these fragment ions is crucial for confirming the compound's structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A typical setup would involve a reversed-phase column and a UV detector.

A common method would likely use:

Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: A gradient mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection: UV detection at a wavelength where the pyrimidine ring shows strong absorbance, likely around 254 nm.

Flow Rate: A standard flow rate of 1.0 mL/min.

In an HPLC chromatogram, the purity of the sample is determined by the relative area of the main peak corresponding to this compound compared to the total area of all observed peaks. A high-purity sample would exhibit a single, sharp peak with minimal secondary peaks.

X-ray Crystallography for Molecular Structure Elucidation

As of the latest available research, a definitive X-ray crystallographic analysis for the specific compound This compound has not been reported in publicly accessible literature. While crystallographic data is a cornerstone for the unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing, such a study for this particular ester has not been published.

In the field of chemical crystallography, it is crucial to analyze the precise compound of interest, as even minor substitutions on a molecule can lead to significant changes in its crystal lattice and molecular conformation. Therefore, data from related but distinct molecules cannot be used to accurately describe the solid-state structure of this compound.

For context, crystallographic studies have been successfully conducted on several derivatives of pyrimidine-containing acetates. These studies provide valuable insights into the structural motifs that can occur in this class of compounds. For example, the crystal structures of molecules such as Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate nih.govnih.gov, ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate iucr.org, and Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate researchgate.net have been determined. These analyses reveal detailed information about their respective molecular geometries and intermolecular interactions, which are governed by the specific substituents present.

The general methodology for such an analysis, were it to be performed on this compound, would involve the following steps:

Synthesis and Crystallization: The compound would first be synthesized and then purified. Single crystals of sufficient quality would be grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection: A single crystal would be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays as they pass through the crystal lattice would be collected.

Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, typically using direct methods or Patterson methods. This would be followed by a refinement process to improve the accuracy of the atomic positions and other crystallographic parameters.

The resulting data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates. This information would provide an exact model of the molecule's arrangement in the solid state.

Although specific crystallographic data for this compound is not available, the table below illustrates the type of information that would be obtained from such an analysis, using data from a related pyrimidine derivative as a placeholder to demonstrate the format.

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Pyrimidine Derivative.

| Parameter | Value |

| Empirical Formula | C₈H₁₀N₂O₂ |

| Formula Weight | 166.18 g/mol |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

| Calculated Density (g/cm³) | Not Determined |

| Absorption Coefficient (mm⁻¹) | Not Determined |

| F(000) | Not Determined |

Note: The data in this table is illustrative and does not represent the actual crystallographic data for this compound.

The scientific community awaits a dedicated crystallographic study on this compound to fully elucidate its molecular architecture and packing in the solid state. Such a study would be invaluable for understanding its physical properties and for the rational design of new materials and molecules based on its structure.

Computational and Theoretical Studies

Molecular Modeling and Mechanistic Studies

Molecular modeling of "Ethyl 2-(pyrimidin-2-yl)acetate" and its derivatives is instrumental in elucidating their three-dimensional structures and understanding the mechanisms of their reactions. While specific mechanistic studies on the title compound are not extensively documented in the reviewed literature, research on closely related pyrimidine (B1678525) derivatives provides a framework for the types of analyses that are performed.

For instance, in studies of similar heterocyclic systems, molecular modeling is used to predict the most stable conformations, analyze bond lengths and angles, and calculate dihedral angles. nih.gov These parameters are fundamental to understanding the molecule's shape and how it might interact with other molecules. Mechanistic studies often involve mapping reaction pathways, identifying transition states, and calculating activation energies to predict the feasibility and kinetics of chemical transformations. For pyrimidine derivatives, this can include investigations into their synthesis or their metabolic pathways. nih.govnih.gov

Computational Docking for Predicting Protein Interactions

Computational docking is a powerful technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, typically a protein. nih.gov This method is widely applied in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

While specific docking studies for "this compound" were not found in the reviewed literature, numerous studies on other pyrimidine derivatives highlight the utility of this approach. For example, various pyrimidine analogues have been docked against protein targets such as the SARS-CoV-2 main protease (Mpro), human cyclin-dependent kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comnih.govnih.gov These studies typically involve:

Preparation of the Ligand and Receptor: The 3D structure of the small molecule (ligand) is generated and optimized, while the 3D structure of the protein (receptor) is obtained from a repository like the Protein Data Bank (PDB). nih.gov

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor. nih.gov

Scoring and Analysis: The binding poses are then scored based on their predicted binding energy, with lower energies indicating a more favorable interaction. nih.gov The interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein are then analyzed. nih.gov

These docking studies on related pyrimidine compounds have successfully identified promising candidates for further experimental validation as potential therapeutic agents. remedypublications.comresearchgate.net

Density Functional Theory (DFT) Calculations and Bond Evolution Theory (BET)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely used to calculate various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. iucr.orgsciensage.info

A study on a closely related compound, "ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate," provides a good example of the application of DFT in characterizing pyrimidine derivatives. iucr.orgiucr.org In this study, DFT calculations were performed at the B3LYP/6–311G(d,p) level of theory. iucr.org

Key findings from such DFT studies on similar pyrimidine derivatives include:

Optimized Molecular Structure: The calculations provide precise bond lengths and angles, which can be compared with experimental data from X-ray crystallography to validate the computational method. iucr.orgresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its tendency to undergo electronic transitions. iucr.orgiucr.org For "ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate," the HOMO and LUMO energies were calculated to be -6.55 eV and -1.71 eV, respectively, resulting in an energy gap of 4.84 eV. iucr.orgiucr.org

Molecular Electrostatic Potential (MEP): The MEP surface map illustrates the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting sites of electrophilic and nucleophilic attack. iucr.orgresearchgate.net

Bond Evolution Theory (BET) is a more advanced computational method that analyzes the changes in chemical bonds along a reaction coordinate, providing a detailed description of the bond-forming and bond-breaking processes. While no specific BET studies on "this compound" were found, this method could be applied to understand the mechanisms of its synthesis and reactions in great detail.

Adsorption Studies and Isotherm Models (e.g., Langmuir Isotherm)

Adsorption studies investigate the accumulation of a substance (adsorbate) at the surface of another material (adsorbent). The relationship between the amount of adsorbed substance and its concentration in the surrounding medium at a constant temperature is described by adsorption isotherms.

There is no specific information available in the reviewed literature regarding the adsorption of "this compound" on any adsorbent. However, the principles of adsorption and the models used to describe it are well-established. Common isotherm models include:

Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent adsorption sites. It is often used to describe chemisorption, where a chemical bond is formed between the adsorbate and the adsorbent.

Freundlich Isotherm: This is an empirical model that describes multilayer adsorption on a heterogeneous surface. It suggests that the adsorption capacity increases with the concentration of the adsorbate.

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the heat of adsorption, which is assumed to decrease linearly with increasing surface coverage.

To perform adsorption studies on "this compound," one would need to experimentally measure the amount of the compound adsorbed onto a specific adsorbent at various concentrations and then fit the data to different isotherm models to determine which model best describes the adsorption process. This would provide valuable information about the nature of the interaction between the compound and the surface.

Applications in Drug Discovery and Development

Design of Novel Therapeutics

The chemical architecture of Ethyl 2-(pyrimidin-2-yl)acetate makes it a key building block in the synthesis of more complex molecules with potential therapeutic applications. The pyrimidine (B1678525) core is a fundamental component of human DNA and RNA, and as such, derivatives of this scaffold are of significant interest in the design of agents that can interact with biological systems.

The ester functional group in this compound provides a reactive site for a variety of chemical transformations. This allows for its incorporation into larger, more elaborate molecular designs aimed at specific biological targets. For instance, it can serve as an intermediate for creating hydrazide derivatives and other complex heterocyclic systems. Pyrimidine-based compounds are actively investigated for their potential as anticancer agents, kinase inhibitors, and antiviral therapeutics. The design of novel therapeutics often involves using such building blocks to synthesize libraries of compounds that are then screened for biological activity against various diseases. For example, pyrimidine derivatives have been designed and synthesized as dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).

The general approach for utilizing this compound in therapeutic design is outlined in the table below, showcasing its role as a foundational element for creating diverse chemical entities.

| Therapeutic Design Phase | Role of this compound | Potential Therapeutic Area |

| Scaffold Provision | Provides the core pyrimidine ring, a recognized pharmacophore. | Oncology, Virology, Inflammation |

| Intermediate Synthesis | Acts as a starting material for multi-step syntheses. | Kinase Inhibitors |

| Functionalization | The ester group allows for the addition of various functional groups to modulate activity. | Anti-proliferative Agents |

Development of Privileged Structures in Medicinal Chemistry

A "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, making it a highly valuable scaffold in drug design. The pyrimidine nucleus is widely regarded as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. elsevierpure.comresearchgate.net

This compound incorporates this privileged pyrimidine core. Its utility lies in providing a readily available starting point for the synthesis of libraries of pyrimidine-containing compounds. Medicinal chemists can systematically modify the structure—by making substitutions on the pyrimidine ring or altering the acetate (B1210297) side chain—to explore interactions with a wide range of biological targets, including enzymes and receptors. researchgate.net The pyrimidine scaffold's ability to participate in various biological processes makes it an attractive foundation for discovering new drugs with improved potency, selectivity, and pharmacokinetic profiles. elsevierpure.com

The development of pyrimidine-based privileged structures often follows a path of structural modification and biological evaluation, as detailed below.

| Privileged Structure Element | Contribution from this compound | Examples of Targeted Protein Classes |

| Pyrimidine Core | The fundamental heterocyclic ring system. | Kinases, Proteases, G-protein coupled receptors (GPCRs) |

| Acetate Side Chain | A modifiable linker and functional group handle. | Enzymes requiring specific side-chain interactions. |